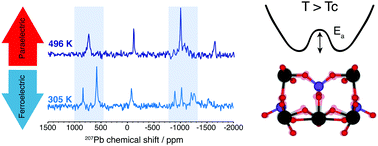Chemical exchange at the ferroelectric phase transition of lead germanate revealed by solid state 207Pb nuclear magnetic resonance†
Physical Chemistry Chemical Physics Pub Date: 2018-12-17 DOI: 10.1039/C8CP06507A
Abstract
The nature of the dynamics and structural changes that take place at the ferroelectric phase transition in lead oxides is a rich field of study. Solid-state nuclear magnetic resonance (NMR) of 207Pb is well suited to study the local structure and disorder in lead oxide ferroelectric transitions at the atomic level. However, very large 207Pb shielding anisotropy results in poor resolution in 1D static and magic angle spinning (MAS) NMR spectra. We address this problem by using short high-power adiabatic pulses (SHAPs) with magic-angle-turning sequences to correlate the isotropic and anisotropic parts of the 207Pb chemical shift tensor in a 2D NMR experiment, yielding resolved 207Pb NMR spectra of the nine distinct lead sites in uniaxial ferroelectric lead germanate (Pb5Ge3O11). Using this technique we detect the magnetic environments of displaced Pb2+ ions and unambiguously identify the nature of the phase transition as mixed displacive and order–disorder. We also observe that the atomic-level process responsible for the phase transition in ferroelectric lead germanate is chemical exchange on the kilohertz timescale. We derive an activation energy of 103.4 ± 1.7 kJ mol−1 and compare it to dielectric spectroscopy studies on similar materials. These results show that this method can be used to characterize ferroelectric phase transitions of complex materials with high resolution using nuclei that are typically inaccessible due to their large shielding anisotropy.

Recommended Literature
- [1] CBe5E− (E = Al, Ga, In, Tl): planar pentacoordinate carbon in heptaatomic clusters†
- [2] Cellular regeneration and proliferation on polymeric 3D inverse-space substrates and the effect of doxorubicin†
- [3] Characterization of molecular channel in photodissociation of SOCl2 at 248 nm: Cl2 probing by cavity ring-down absorption spectroscopy
- [4] Characterization and humidity properties of MgAl2O4 powders synthesized in a mixed salt composed of KOH and KCl
- [5] Bonding of microfluidic devices fabricated in polycarbonate†
- [6] Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds†
- [7] Boosting electrocatalytic oxygen evolution activity of bimetallic CoFe selenite by exposing specific crystal facets†
- [8] CaO2/gelatin oxygen slow-releasing microspheres facilitate tissue engineering efficiency for the osteonecrosis of femoral head by enhancing the angiogenesis and survival of grafted bone marrow mesenchymal stem cells
- [9] Cell-penetrating peptides as delivery vehicles for biology and medicine
- [10] Bromination by means of sodium monobromoisocyanurate (SMBI)










